molecular formula C27H32N2O2 B7714181 4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Cat. No. B7714181
M. Wt: 416.6 g/mol
InChI Key: OECBAGBDPRDRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system, which recognizes and responds to various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR4 activation leads to the production of pro-inflammatory cytokines and chemokines, which play important roles in host defense against infections but also contribute to the development of various inflammatory diseases. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.

Scientific Research Applications

Antitumor Activity

The compound’s unique structure and functional groups make it a potential candidate for antitumor research. Researchers have investigated its effects on tumor cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further studies are needed to elucidate its precise antitumor mechanisms and potential clinical applications .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Preliminary studies suggest that 4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide may exhibit anti-inflammatory effects by modulating key pathways. Researchers have examined its impact on pro-inflammatory cytokines, NF-κB signaling, and COX-2 expression. Future investigations may reveal its therapeutic potential in inflammatory disorders .

Antiviral Activity

Viruses pose significant global health challenges. Some studies have explored the compound’s antiviral properties, particularly against RNA viruses. Researchers have investigated its effects on viral replication, entry, and protein synthesis. While promising, further studies are necessary to validate its efficacy against specific viral strains .

Antioxidant Capacity

Oxidative stress contributes to aging and various diseases. 4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been evaluated for its antioxidant potential. Researchers have assessed its ability to scavenge free radicals, protect cellular components, and mitigate oxidative damage. Understanding its antioxidant mechanisms could lead to therapeutic applications .

Antidiabetic Effects

Given the rising prevalence of diabetes, compounds with antidiabetic properties are of great interest. Some studies have investigated the impact of this compound on glucose metabolism, insulin sensitivity, and pancreatic β-cell function. While early findings are promising, rigorous clinical trials are needed to validate its role in diabetes management .

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates novel antimicrobial agents. Researchers have explored the antibacterial effects of 4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide against both Gram-positive and Gram-negative strains. Mechanistic studies have focused on cell membrane disruption, inhibition of essential enzymes, and bacterial growth suppression. Future research may uncover its potential as an alternative antibacterial agent .

properties

IUPAC Name

4-tert-butyl-N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2/c1-27(2,3)22-15-13-19(14-16-22)26(31)29(23-10-5-4-6-11-23)18-21-17-20-9-7-8-12-24(20)28-25(21)30/h7-9,12-17,23H,4-6,10-11,18H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECBAGBDPRDRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-cyclohexyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

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